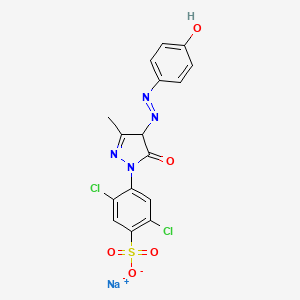
2-Pyrazolin-5-one, 1-(2,5-dichloro-4-sulfophenyl)-4-((p-hydroxyphenyl)azo)-3-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminophenol to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonate group.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atoms at the 2 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: The azo group can also be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
- Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
Uniqueness
The uniqueness of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications.
Propriétés
Numéro CAS |
67875-29-0 |
|---|---|
Formule moléculaire |
C16H11Cl2N4NaO5S |
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
sodium;2,5-dichloro-4-[4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O5S.Na/c1-8-15(20-19-9-2-4-10(23)5-3-9)16(24)22(21-8)13-6-12(18)14(7-11(13)17)28(25,26)27;/h2-7,15,23H,1H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
QIJXFVQAUMMZCP-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


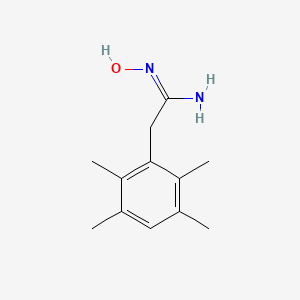
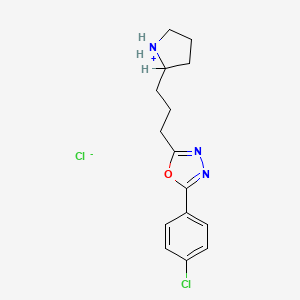
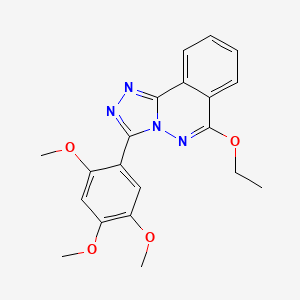

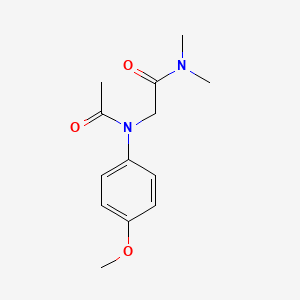
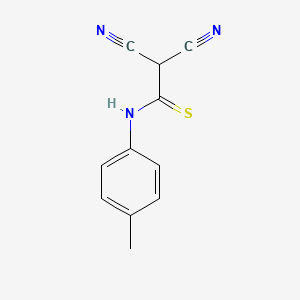
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

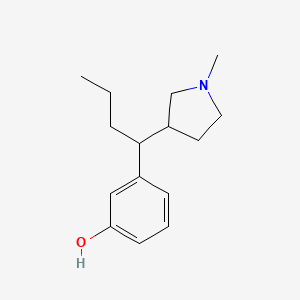
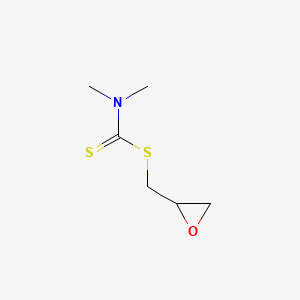
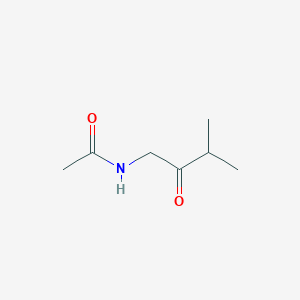
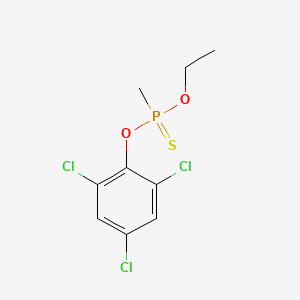

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)
